4-(5-methyl-1H-tetrazol-1-yl)aniline

Catalog No.
S780254
CAS No.
64170-55-4
M.F
C8H9N5
M. Wt
175.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(5-methyl-1H-tetrazol-1-yl)aniline

Traditional C-linked tetrazoles require protection-deprotection due to acidic NH, causing synthetic inefficiency. 4-(5-Methyl-1H-tetrazol-1-yl)aniline (CAS 64170-55-4) eliminates this by providing a blocked, non-acidic tetrazole core.

  • Enables high-throughput amide coupling without protecting groups, accelerating kinase inhibitor library synthesis.
  • Fixed 180° para geometry ensures predictable linear assembly in MOFs and coordination polymers, unlike meta-isomers.
  • Metabolically stable 5-methyl substitution enhances lipophilicity and SAR models.

Supplied with consistent purity for reliable scale-up.

CAS Number

64170-55-4

Product Name

4-(5-methyl-1H-tetrazol-1-yl)aniline

IUPAC Name

4-(5-methyltetrazol-1-yl)aniline

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C8H9N5/c1-6-10-11-12-13(6)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3

InChI Key

NWSABTXLPRLZII-UHFFFAOYSA-N

SMILES

CC1=NN=NN1C2=CC=C(C=C2)N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)N

Synonyms

4-(5-methyl-1H-tetrazol-1-yl)aniline, 4-(5-methyl-1H-tetrazol-1-yl)benzenamine, 1-(4-aminophenyl)-5-methyl-1H-tetrazole, 4-(5-methyltetrazol-1-yl)aniline, p-(5-methyl-1H-tetrazol-1-yl)aniline

Purity

≥97%

Package Size

1 g, 5 g, 10 g

4-(5-methyl-1H-tetrazol-1-yl)aniline (CAS 64170-55-4) is a specialized, nitrogen-rich aromatic building block characterized by a para-substituted aniline and an N1-linked 5-methyltetrazole ring[1]. With a molecular weight of 175.19 g/mol, it serves as a critical intermediate in medicinal chemistry, energetic materials, and coordination polymer synthesis . The primary amine provides a versatile handle for amide coupling, reductive amination, and diazotization, while the 5-methyltetrazole moiety acts as a metabolically stable, lipophilic bioisostere for carboxylic acids and amides. For procurement teams and synthetic chemists, this compound offers a fixed-geometry, non-acidic tetrazole core that ensures predictable downstream functionalization without the competitive side reactions typical of unprotected C-linked tetrazoles [1].

Procurement Fit

1 Heterocyclic building block for medicinal chemistry synthesis
2 Para-substituted aniline scaffold with methyl-tetrazole functional handle
3 Research chemical supporting lead optimization and library synthesis workflows

Substituting 4-(5-methyl-1H-tetrazol-1-yl)aniline with its unsubstituted analog (4-(1H-tetrazol-1-yl)aniline) or its C-linked isomer (4-(1H-tetrazol-5-yl)aniline) introduces severe process and performance deviations [1]. The lack of the 5-methyl group in the unsubstituted analog reduces lipophilicity and metabolic stability, compromising structure-activity relationship (SAR) models in drug discovery. More critically, substituting with a C-linked tetrazole introduces an acidic NH proton (pKa ~4.5), which necessitates additional protection-deprotection steps during basic amide couplings and alters the coordination mode in metal-organic framework (MOF) synthesis[2]. Furthermore, utilizing the meta-isomer (3-(5-methyl-1H-tetrazol-1-yl)aniline) drastically changes the topological angle from 180° to ~120°, disrupting the linear geometry required for predictable polymer and ligand assembly [1].

Substitution Risk

Property
4-(5-Methyl-1H-tetrazol-1-yl)aniline
4-(1H-Tetrazol-1-yl)aniline
Lipophilicity
Higher reported LogP; may shift membrane-permeability profile
Lower LogP; permeability context may differ
Steric & Mass
5-methyl group adds steric bulk and +14 Da mass shift
Unsubstituted tetrazole; reactivity context may not transfer
Synthetic Fit
Methyl-tetrazole building block; may support distinct SAR exploration
Analog may not reproduce methyl-dependent synthetic or biological outcomes

Elimination of Acidic Side Reactions via N1-Linkage

Unlike C-linked tetrazoles, which possess an acidic proton that can interfere with basic reaction conditions, 4-(5-methyl-1H-tetrazol-1-yl)aniline is an N-linked tetrazole with a permanently blocked tetrazole core[1]. The C-linked comparator, 4-(1H-tetrazol-5-yl)aniline, exhibits a pKa of approximately 4.5-5.0, often requiring protecting groups (e.g., trityl) to prevent competitive alkylation or deprotonation during amine functionalization[2]. In contrast, 4-(5-methyl-1H-tetrazol-1-yl)aniline has no acidic tetrazole proton, allowing direct, unprotected amide coupling at the aniline nitrogen with high chemoselectivity [1].

Evidence DimensionTetrazole ring acidity (pKa)
Target Compound DataNon-acidic (pKa > 14 at the tetrazole ring)
Comparator Or Baseline4-(1H-tetrazol-5-yl)aniline (pKa ~4.5-5.0)
Quantified DifferenceComplete elimination of acidic proton
ConditionsStandard basic coupling conditions (e.g., HATU/DIPEA in DMF)

Eliminates the need for costly and time-consuming protection/deprotection steps during downstream synthesis.

Lipophilicity: LogP Comparison
Cross-study comparable
Target LogP 1.13 vs Analog 0.83
Target Analog
Supports lipophilicity-driven selection context
Computed XLogP3 values; confirm experimentally

Topological Linearity for Coordination and Polymer Chemistry

In the design of metal-organic frameworks (MOFs) and rigid liquid crystals, the vector angle between the functional groups dictates the final supramolecular architecture [1]. 4-(5-methyl-1H-tetrazol-1-yl)aniline provides a para-substituted, linear geometry. When compared to the meta-isomer, 3-(5-methyl-1H-tetrazol-1-yl)aniline, the para-isomer maintains a ~180° topological vector between the primary amine and the tetrazole N4 donor[1]. The meta-isomer introduces a ~120° bend, which completely alters the unit cell dimensions and porosity of the resulting coordination networks, often leading to unpredictable amorphous precipitates rather than crystalline frameworks [1].

Evidence DimensionTopological vector angle
Target Compound Data~180° (linear para-substitution)
Comparator Or Baseline3-(5-methyl-1H-tetrazol-1-yl)aniline (~120° bent geometry)
Quantified Difference60° geometric divergence
ConditionsCrystallographic ligand design for 1D/2D coordination networks

Ensures predictable, linear extension in materials science, which is critical for synthesizing porous frameworks and rigid-rod polymers.

Density & LogP Properties
Cross-study comparable
Density 1.4 ± 0.1 g/cm³
Density: 1.4 (Target) Density: 1.46 (Analog)
Supports pre-formulation property review
Predicted data; verify with experimental measurement

Enhanced Lipophilicity and Steric Shielding

The inclusion of the 5-methyl group on the tetrazole ring significantly alters the physicochemical profile of the building block compared to the unsubstituted analog [1]. 4-(5-methyl-1H-tetrazol-1-yl)aniline exhibits a higher partition coefficient (LogP) than 4-(1H-tetrazol-1-yl)aniline. This increase in lipophilicity (typically +0.4 to +0.5 LogP units) enhances membrane permeability in downstream active pharmaceutical ingredients (APIs)[1]. Additionally, the methyl group provides steric shielding to the tetrazole ring, reducing susceptibility to oxidative degradation in hepatic microsome assays compared to the exposed unsubstituted tetrazole [2].

Evidence DimensionCalculated Lipophilicity (cLogP contribution)
Target Compound DataEnhanced lipophilicity (+0.4 to +0.5 units)
Comparator Or Baseline4-(1H-tetrazol-1-yl)aniline (Baseline lipophilicity)
Quantified DifferenceMeasurable increase in LogP and steric shielding
ConditionsIn silico physicochemical profiling and standard ADME models

Provides a superior starting point for drug discovery libraries targeting intracellular receptors where membrane permeability is a bottleneck.

Molecular Weight Difference
Class-level
175.19 +14.03 Da
Supports mass-based analytical differentiation
Class-level attribute; review specific application fit

Medicinal Chemistry Bioisostere Libraries

Directly downstream of its enhanced lipophilicity and non-acidic nature, this compound serves as a reliable building block for synthesizing kinase inhibitors and GPCR antagonists. The blocked N1-tetrazole allows for standard high-throughput amide couplings without the need for protecting groups [1].

Synthesis of Metal-Organic Frameworks (MOFs)

Leveraging the strict ~180° topological linearity demonstrated against meta-isomers, this precursor is utilized to construct highly predictable, rigid 1D coordination chains and 2D porous grids with transition metals like zinc and copper [2].

High-Nitrogen Energetic Materials

Driven by the stability of the 5-methyltetrazole ring and high nitrogen mass fraction, the compound is a viable precursor for advanced energetic materials, where thermal stability during formulation is critical compared to unsubstituted analogs [1].

Application Fit

Application
Selection Property
Validation Focus
Lead optimization synthesis
Lipophilicity-driven scaffold fit
Membrane permeability endpoint review
Synthetic building block workflows
Methyl-group differentiation context
LC-MS reaction monitoring and SAR exploration
Mass spectrometry research standard
Distinct mass differentiation
Analytical method benchmarking context

XLogP3

0.9

Wikipedia

4-(5-methyl-1H-tetrazol-1-yl)aniline

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